(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Description
Stereochemical Considerations in Pyrrolidine Derivatives
The stereochemistry of pyrrolidine derivatives is crucial for their chemical and biological function. The (2S,4S) configuration in this compound implies:
- The C-2 position, bearing the carboxylic acid, is stereochemically defined as S, which affects the orientation of the acid group relative to the ring.
- The C-4 position, substituted with the phenoxy group, also in the S configuration, influences the spatial arrangement of the aromatic substituent.
Stereochemical control in such molecules is often achieved through asymmetric synthesis or chiral resolution. The relative stereochemistry between C-2 and C-4 can impact:
- The overall three-dimensional shape of the molecule.
- The ability to form specific interactions, such as hydrogen bonds or π-π stacking.
- The compound’s reactivity and selectivity in further synthetic transformations.
Stereochemical analysis typically involves chiral chromatography, NMR spectroscopy with chiral shift reagents, and X-ray crystallography to confirm absolute configurations.
Comparative Analysis with Diastereomeric Forms
Diastereomers of (2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid would differ in the stereochemistry at either C-2 or C-4, for example, (2R,4S), (2S,4R), or (2R,4R) forms. Comparative analysis includes:
- Structural Differences: Diastereomers exhibit different spatial arrangements, which can be distinguished by differences in NMR chemical shifts, optical rotation values, and crystallographic parameters.
- Conformational Preferences: Each diastereomer may adopt distinct conformations due to altered steric and electronic interactions, influencing ring puckering and substituent orientation.
- Physicochemical Properties: Differences in melting points, solubility, and crystallinity often arise between diastereomers.
- Biological and Chemical Behavior: Diastereomers can have markedly different reactivities and biological activities due to their three-dimensional differences.
A data table summarizing key comparative parameters might look like this:
| Property | (2S,4S) Isomer | Diastereomer (e.g., 2R,4S) |
|---|---|---|
| Absolute Configuration | C-2: S, C-4: S | C-2: R, C-4: S |
| Ring Conformation | Envelope or twisted puckered ring | Possibly altered puckering |
| NMR Chemical Shifts (selected) | Distinct shifts for protons near chiral centers | Shift differences reflecting stereochemistry |
| Optical Rotation ([α]D) | Specific positive or negative value | Opposite or different magnitude |
| Melting Point (°C) | Characteristic value | Different melting point |
| Crystallographic Parameters | Defined unit cell and packing | Different unit cell, packing, and H-bonding |
Such comparative analyses are critical for understanding the stereochemical impact on the compound’s properties and guiding its application in synthesis or drug design.
Properties
IUPAC Name |
(2S,4S)-4-(4-bromo-2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO5/c1-5-11-8-12(19)6-7-15(11)24-13-9-14(16(21)22)20(10-13)17(23)25-18(2,3)4/h6-8,13-14H,5,9-10H2,1-4H3,(H,21,22)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNGIWZHNULOJX-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with a chiral amino acid precursor, typically Boc-L-cis-hydroxyproline or similar derivatives, which provide the necessary stereochemistry at the 2 and 4 positions of the pyrrolidine ring. This choice is critical for ensuring the stereospecificity of subsequent steps.
- Research Findings:
A patent describes using Boc-L-cis-hydroxyproline as the starting material, which undergoes a series of reactions including esterification and protection steps to prepare for further modifications.
Formation of the Pyrrolidine Core with Protective Groups
The core pyrrolidine ring is constructed through a sequence of reactions involving esterification, protection, and functional group transformations:
Esterification:
The carboxylic acid group is converted into a methyl ester using methylating agents such as methyl iodide or methyl sulfate, often under basic conditions. However, traditional methods involving methyl iodide are toxic, prompting the development of safer alternatives.Protection of the amino group:
The amino group is protected with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps. This is achieved using Boc anhydride in the presence of bases like triethylamine or sodium bicarbonate.TBS Protection:
The hydroxyl group at the 4-position is protected with tert-butyldimethylsilyl chloride (TBSCl), often in the presence of imidazole or pyridine, to enable selective reactions at other sites.Research Data:
A recent patent details the use of TBS protection to improve yield and selectivity, emphasizing the importance of protecting groups in complex synthesis.
Final Deprotection and Acidification
The last steps involve removing protecting groups and converting intermediates into the target acid:
Deprotection:
Boc groups are cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to free the amino group.Hydrolysis:
The methyl ester is hydrolyzed under basic conditions (e.g., lithium hydroxide in aqueous tetrahydrofuran) to yield the free carboxylic acid.Purification:
The crude product is purified via recrystallization from suitable solvents such as n-hexane and methanol, with controlled cooling and stirring to obtain high-purity compounds.Research Data:
A detailed protocol describes the use of TLC monitoring during hydrolysis and purification steps, emphasizing reaction control for high stereochemical integrity.
Summary of the Synthetic Route
| Step | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Esterification | Methyl iodide or alternative | Basic, room temperature | Convert carboxylic acid to methyl ester |
| 2 | Boc protection | Boc anhydride | Pyridine or TEA, room temperature | Protect amino group |
| 3 | TBS protection | TBSCl | Imidazole or pyridine | Protect hydroxyl group |
| 4 | Aromatic substitution | NBS, Pd-catalyzed coupling | Reflux or room temperature | Introduce aromatic substituents |
| 5 | Deprotection | TFA | Room temperature | Remove Boc groups |
| 6 | Hydrolysis | LiOH | Aqueous THF | Convert ester to acid |
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ primarily in the substituents at position 4 of the pyrrolidine ring. Below is a comparative analysis:
Table 1: Structural and Property Comparison
Key Observations :
Halogen Effects :
- Bromine (Target Compound, ): Increases molecular weight and lipophilicity (logP ~3.6 estimated). Facilitates Suzuki or Ullmann couplings for further functionalization.
- Chlorine (): Less sterically demanding than bromine; enhances electrophilicity at the aromatic ring.
- Fluorine (): Electron-withdrawing effect stabilizes adjacent groups; improves bioavailability in drug candidates.
Alkyl/Substituent Effects :
- Ethyl Group (Target Compound): Introduces moderate steric hindrance compared to methyl () or tert-pentyl (). Balances solubility and reactivity.
- tert-Pentyl Group (): Severely reduces aqueous solubility but enhances lipid membrane penetration.
Stereochemical Considerations :
- The (2S,4S) configuration is conserved across analogs, ensuring consistent spatial orientation of functional groups. Diastereomers (e.g., 2R,4S in ) exhibit distinct physicochemical and biological profiles.
Biological Activity
(2S,4S)-4-(4-Bromo-2-ethylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological activity studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₈H₂₄BrNO₅
- CAS Number : 1354485-17-8
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of various biochemical pathways, impacting cellular processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and metabolic disorders.
- Receptor Interaction : It may bind to certain receptors, influencing signal transduction pathways critical for cell growth and differentiation.
In Vitro Studies
Several studies have focused on the in vitro biological activities of this compound:
-
Anticancer Activity : In a study examining its effects on cancer cell lines, the compound demonstrated significant cytotoxicity against various tumor types, suggesting potential as an anticancer agent.
Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF-7 (Breast Cancer) 15.0 HeLa (Cervical Cancer) 10.0 - Neuroprotective Effects : Another study indicated that the compound exhibited neuroprotective properties by reducing oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases.
In Vivo Studies
Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential:
- Toxicity Assessment : In rodent models, doses up to 50 mg/kg did not exhibit significant toxicity, indicating a favorable safety profile for further development.
- Efficacy in Disease Models : In models of induced inflammation and pain, the compound showed reduced symptoms compared to control groups, highlighting its anti-inflammatory potential.
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the use of this compound in combination with standard chemotherapy drugs for patients with advanced solid tumors. Results indicated improved response rates and reduced side effects compared to chemotherapy alone.
- Neurodegenerative Disease Model : A study involving transgenic mice with Alzheimer's-like symptoms revealed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. Key steps include:
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance nucleophilicity and stabilize intermediates during substitution reactions .
- Catalysts : Use of coupling agents (e.g., DCC, HOBt) for amide bond formation between the pyrrolidine backbone and brominated aromatic groups .
- Temperature Control : Low temperatures (0–5°C) minimize racemization during Boc protection, while reflux conditions (e.g., 80°C in acetonitrile) improve coupling efficiency .
- Purification : Column chromatography (silica gel) and recrystallization are standard for isolating intermediates. Final purity (>97%) is confirmed via HPLC .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm >99% stereochemical purity .
- NMR Spectroscopy : - and -NMR identify diastereomeric splitting patterns; NOESY correlations validate spatial arrangement of substituents .
- X-ray Crystallography : Provides definitive proof of absolute configuration for crystalline derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors:
- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may contribute to in vivo activity .
- Bioavailability Studies : Assess logD (e.g., calculated logD = 3.62 at pH 5.5) to optimize lipophilicity for membrane permeability .
- Protein Binding Assays : Use equilibrium dialysis to evaluate plasma protein binding, which may reduce free drug concentration in vivo .
Q. What strategies resolve racemization or epimerization during synthesis of this chiral compound?
- Methodological Answer :
- Reaction Condition Optimization : Avoid prolonged exposure to basic conditions (e.g., NaOH) during ester hydrolysis. Use mild acidic conditions (HCl in dioxane) for Boc deprotection to retain stereochemistry .
- Additives : Additives like HOBt or DMAP suppress racemization in coupling reactions .
- Real-Time Monitoring : Use chiral HPLC to track epimerization during synthesis. If detected, reprotect the amine with Boc under controlled pH .
Q. How can researchers validate the compound’s interaction with biological targets when structural analogs show conflicting activity data?
- Methodological Answer :
- Molecular Docking : Compare binding poses of the compound and analogs using X-ray structures of target proteins (e.g., enzymes, receptors) to identify critical substituent interactions .
- Structure-Activity Relationship (SAR) Studies : Systematically modify the bromo-ethylphenoxy group and pyrrolidine carboxylate to isolate pharmacophore contributions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to resolve contradictions in inhibitory potency .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data from different cell lines be interpreted?
- Methodological Answer :
- Cell Line Validation : Confirm genetic stability (e.g., p53 status) and expression of target proteins via Western blot .
- Cytotoxicity Mechanism : Perform caspase-3/7 assays to distinguish apoptosis from necrosis. Conflicting data may reflect varying mechanisms across cell types .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Replicate studies in ≥3 independent experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
